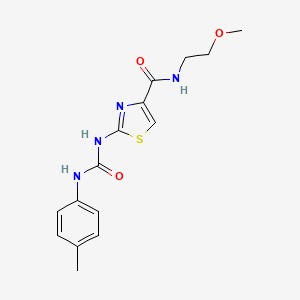
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 356.43 g/mol
- Structure : The compound features a thiazole ring, a urea linkage, and various substituents that influence its biological properties.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may modulate key signaling pathways involved in cell growth and apoptosis. The exact mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : It may alter receptor activities that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Urea Group : Plays a crucial role in binding interactions with biological targets.
- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly affect the compound's activity.
Table 1 summarizes the SAR findings related to similar thiazole compounds:
| Compound | Key Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | -OCH3 | 1.61 | Antitumor |
| 2 | -Cl | 0.98 | Antitumor |
| 3 | -F | 0.75 | Antitumor |
Study on Anticancer Properties
In a recent study published in MDPI, researchers evaluated the anticancer properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against human cancer cell lines, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound showed promising results in animal models. The administration of this compound resulted in reduced tumor sizes and improved survival rates compared to untreated controls. These findings support its potential as a therapeutic agent in oncology .
科学研究应用
Antimicrobial Properties
Research indicates that N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
- Fungi : Candida albicans, Aspergillus niger.
The minimum inhibitory concentrations (MICs) show potent inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
In addition to antimicrobial properties, this compound has shown notable antioxidant activity in DPPH and hydroxyl radical scavenging assays. These findings suggest its potential as a multifunctional therapeutic agent capable of combating oxidative stress .
Anticancer Activity
This compound has been evaluated against various cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results indicated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, highlighting its potential as a new anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications in the structure led to enhanced efficacy against specific strains .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain compounds had IC50 values lower than those of established drugs, indicating their potential as new anticancer agents .
属性
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-3-5-11(6-4-10)17-14(21)19-15-18-12(9-23-15)13(20)16-7-8-22-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBYQMIYOKKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














